molecular formula C15H14Br2O3 B2469149 {3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxyphenyl}methanol CAS No. 1154247-36-5

{3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxyphenyl}methanol

Cat. No.: B2469149
CAS No.: 1154247-36-5
M. Wt: 402.082
InChI Key: XDQOUNZLGZFWOW-UHFFFAOYSA-N
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Description

{3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxyphenyl}methanol is an organic compound with the molecular formula C15H13Br2O3. This compound is characterized by the presence of bromine atoms, a methoxy group, and a benzyl ether linkage. It is often used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

{3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxyphenyl}methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into potential pharmaceutical applications, such as drug development and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxyphenyl}methanol typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromo-4-hydroxy-5-methoxybenzaldehyde and 4-bromobenzyl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

    Procedure: The 3-bromo-4-hydroxy-5-methoxybenzaldehyde is reacted with 4-bromobenzyl bromide under the specified conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

{3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxyphenyl}methanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of {3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxyphenyl}methanol involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and methoxy group play a crucial role in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-hydroxy-5-methoxybenzaldehyde
  • 4-Bromobenzyl bromide
  • 3-Bromo-4-methoxybenzonitrile

Uniqueness

{3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxyphenyl}methanol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its structure allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

[3-bromo-4-[(4-bromophenyl)methoxy]-5-methoxyphenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Br2O3/c1-19-14-7-11(8-18)6-13(17)15(14)20-9-10-2-4-12(16)5-3-10/h2-7,18H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDQOUNZLGZFWOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CO)Br)OCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Br2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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